molecular formula C11H17NO2S2 B11051088 1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione

1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione

Katalognummer B11051088
Molekulargewicht: 259.4 g/mol
InChI-Schlüssel: RMLPAVZFGUWENJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione is a heterocyclic compound that features a pyridine ring substituted with a butane-1-sulfonyl group and a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione typically involves the reaction of pyridine-2-thione with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential as an anti-inflammatory and antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and thione groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function.

Similar Compounds:

    1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-one: Similar structure but with a carbonyl group instead of a thione group.

    1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-amine: Similar structure but with an amine group instead of a thione group.

    1-[2-(Butane-1-sulfonyl)ethyl]pyridine-2-ol: Similar structure but with a hydroxyl group instead of a thione group.

Uniqueness: this compound is unique due to the presence of both a sulfonyl and a thione group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Eigenschaften

Molekularformel

C11H17NO2S2

Molekulargewicht

259.4 g/mol

IUPAC-Name

1-(2-butylsulfonylethyl)pyridine-2-thione

InChI

InChI=1S/C11H17NO2S2/c1-2-3-9-16(13,14)10-8-12-7-5-4-6-11(12)15/h4-7H,2-3,8-10H2,1H3

InChI-Schlüssel

RMLPAVZFGUWENJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCS(=O)(=O)CCN1C=CC=CC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.